N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[3-[(4-methyl-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S3/c1-11-4-2-5-13-16(11)22-19(28-13)21-15(24)8-7-12-10-27-18(20-12)23-17(25)14-6-3-9-26-14/h2-6,9-10H,7-8H2,1H3,(H,20,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQLLSCQWNRQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been associated with diverse biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. Therefore, the targets can be a wide range of enzymes or receptors involved in these biological processes.
Mode of Action
It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound might have good bioavailability.
Biological Activity
N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. These compounds exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. It has been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: In vitro studies demonstrated that this compound effectively reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values comparable to established chemotherapeutic agents. The mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The compound also shows promising antimicrobial activity against a range of pathogens.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory diseases.
Research Findings: A study reported that treatment with this compound significantly reduced inflammation markers in a murine model of arthritis, suggesting its utility in managing chronic inflammatory conditions .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound inhibits enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation: It modulates receptor activity related to immune responses.
- Signal Transduction Pathways: The compound disrupts critical signaling pathways that promote cell survival in cancer cells.
Scientific Research Applications
Antimicrobial Activity
Compounds containing thiazole and benzothiazole moieties are known for their significant antimicrobial properties. Research indicates that derivatives of thiazole exhibit promising antibacterial and antifungal activities against various pathogens. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus fumigatus and Candida albicans . The incorporation of the 4-methylbenzo[d]thiazole moiety in this compound may enhance its efficacy against resistant bacterial strains.
Anticancer Potential
The compound's structure suggests potential applications in cancer therapy. Thiazole derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines. Notably, compounds with the thiazole framework have shown activity against breast cancer and leukemia cells . The specific interactions of N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide with cellular targets involved in cancer proliferation warrant further investigation through structure-activity relationship (SAR) studies.
Neuroprotective Effects
Recent studies have indicated that compounds with similar structures can act as acetylcholinesterase inhibitors, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease . The ability of this compound to cross the blood-brain barrier could enhance its therapeutic profile in neuroprotection.
Synthesis and Structural Insights
The synthesis of this compound involves multi-step reactions that typically include the formation of thiazole and thiophene rings, followed by amide bond formation. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .
Case Study: Antimicrobial Efficacy
In a recent study, derivatives of thiazole were evaluated for their antimicrobial activity using minimum inhibitory concentration (MIC) assays. The results demonstrated that compounds similar to this compound exhibited MIC values comparable to established antibiotics, indicating their potential as alternative therapeutic agents .
Case Study: Neuroprotective Activity
Another investigation focused on the neuroprotective properties of thiazole-containing compounds against oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce neuronal apoptosis through modulation of apoptotic pathways, further supporting their potential use in treating neurodegenerative disorders .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s amide and carboxamide groups undergo hydrolytic cleavage under acidic or basic conditions:
Hydrolysis kinetics depend on steric hindrance from the 4-methylbenzothiazole group, with the benzothiazole-linked amide showing slower reactivity compared to the thiophene carboxamide.
Nucleophilic Substitution
The thiazole and benzothiazole rings participate in nucleophilic substitutions, particularly at electron-deficient positions:
Electrophilic bromination occurs selectively at the benzothiazole’s C-6 position due to electron-donating effects from the methyl group .
Condensation and Cyclization
The carboxamide and amino groups facilitate cyclization under dehydrating conditions:
Cyclization reactions are influenced by the electron-withdrawing nature of the thiophene-carboxamide group, which stabilizes transition states .
Reductive Transformations
While the compound lacks nitro groups, its sulfur-containing moieties undergo reduction:
Reductive desulfurization is less efficient compared to analogous thiazole derivatives due to steric protection from the 3-oxopropyl chain .
Electrophilic Aromatic Substitution
The thiophene and benzothiazole rings undergo regioselective substitutions:
Nitration at the benzothiazole’s C-6 position is favored due to directing effects from the methyl group .
Metal-Catalyzed Cross-Couplings
The thiophene ring participates in palladium-mediated reactions:
Cross-coupling efficiency is limited by steric bulk near the thiophene-carboxamide group .
Oxidative Reactions
The 4-methylbenzothiazole group undergoes selective oxidation:
Oxidation of the methyl group to a carboxylic acid enhances water solubility but reduces membrane permeability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related molecules, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues
Key Differences and Implications
Heterocyclic Core: The thiophene-2-carboxamide in the main compound and derivatives contrasts with the furan-2-carboxamide in . Nitrothiophene derivatives () exhibit strong electron-withdrawing effects, which may enhance reactivity in biological systems but reduce metabolic stability compared to the main compound’s methylbenzo[d]thiazole group .
Substituent Effects: The 4-methylbenzo[d]thiazole in the main compound introduces steric bulk and aromaticity, likely improving target binding specificity over simpler phenyl or fluorophenyl substituents (e.g., ). Trifluoromethyl and methoxy groups () increase electronegativity and may enhance interactions with hydrophobic enzyme pockets, whereas the dimethylaminophenyl group () could modulate solubility via its basic amine .
Biological Activity: compounds demonstrate antibacterial activity, with purity correlating to substituent choice (99.05% for 3,5-difluorophenyl vs. 42% for trifluoromethyl/methoxy). This suggests that electron-deficient aromatic rings may improve synthetic yield or stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
